4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3S/c17-12-6-4-10(5-7-12)15(21)19-16-18-14(9-24-16)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKMNQEGGCUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Nitration: The 3-nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: 4-Amino-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Bioconjugation: It serves as a linker in bioconjugation techniques, facilitating the attachment of biomolecules to various surfaces for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Thiazole Ring Modifications
4-(4-Methoxyphenyl)thiazole Analog :
- Compound: 4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide ().
- Substituent: 4-Methoxyphenyl (electron-donating group) vs. 3-nitrophenyl (electron-withdrawing).
- Impact: Methoxy groups may improve solubility but reduce electrophilicity, whereas nitro groups enhance reactivity and target binding .
4-(4-Nitrophenyl)thiazole Analog :
Benzamide Ring Modifications
- Phenoxy Substitution: Compound: N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (). Substituent: Phenoxy group replaces fluorine.
Trifluoromethyl and Sulfamoyl Groups :
Key Observations :
Physicochemical Properties
Notes:
- *Calculated based on molecular formula C₁₇H₁₁FN₃O₃S.
- Nitro groups reduce solubility but improve membrane permeability, whereas sulfamoyl groups enhance aqueous solubility .
Biological Activity
4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure comprises a thiazole ring, a nitrophenyl group, and a fluoro-substituted benzamide moiety, which contribute to its diverse biological interactions.
- Molecular Formula : C15H9FN4O3S
- Molecular Weight : 344.3 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, thereby disrupting cellular functions.
- Receptor Modulation : It can modulate the activity of cell surface receptors, influencing signal transduction pathways.
- Cellular Pathway Disruption : The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound is essential for its cytotoxic effects. Studies have shown:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
Antibacterial Activity
Thiazole derivatives have also been evaluated for their antibacterial properties. The introduction of electron-withdrawing groups like nitro groups enhances their activity against Gram-positive and Gram-negative bacteria.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that:
- The presence of a nitro group at specific positions on the phenyl ring significantly enhances the antibacterial and antitumor activities.
- Substitutions on the thiazole ring impact the pharmacological profile and potency of the compound .
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the nitrophenyl group via nitration.
- Fluorination and subsequent formation of the benzamide moiety through nucleophilic substitution reactions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide?
The synthesis typically involves coupling a substituted benzoyl chloride with a thiazol-2-amine derivative. For example:
- Step 1 : React 4-(3-nitrophenyl)-1,3-thiazol-2-amine with 4-fluorobenzoyl chloride in pyridine under stirring at room temperature for 12–24 hours .
- Step 2 : Purify the crude product via recrystallization (e.g., using methanol) or column chromatography.
- Key parameters : Solvent choice (pyridine aids in HCl scavenging), molar ratios (1:1 stoichiometry), and reaction duration (monitored by TLC).
Table 1 : Representative Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzoyl chloride | Pyridine | RT | 24 h | 75–85% |
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Procedure : Crystallize the compound (e.g., from methanol/water), collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å), and refine using SHELXL .
- Key metrics : Bond lengths (C–F: ~1.34 Å; C–S: ~1.71 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Example : In related benzamide-thiazole derivatives, SC-XRD confirmed planar geometry between the benzamide and thiazole moieties, critical for π-π stacking .
Q. What pharmacological targets are associated with this compound?
The nitro group and fluorobenzamide motif suggest potential activity against:
- Metabotropic glutamate receptors (mGluR1) : Structural analogs (e.g., 4-fluoro-N-[4-(6-isopropylaminopyrimidin-4-yl)-1,3-thiazol-2-yl]benzamide) show antagonism with Ki values < 20 nM .
- Enzymes in anaerobic organisms : The amide anion may inhibit pyruvate:ferredoxin oxidoreductase (PFOR), analogous to nitazoxanide derivatives .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) resolve electronic and packing behaviors?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths/angles (e.g., <0.01 Å deviation) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···F contacts contribute 8–12% to crystal packing) .
- Application : Predict solubility and stability by analyzing electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
Q. How to address contradictions in biological activity data across studies?
- Case study : Discrepancies in IC50 values for mGluR1 antagonists may arise from:
- Assay conditions : Variations in cell lines (CHO vs. HEK293) or incubation times .
- Solubility : Poor aqueous solubility (logP ~3.5) leading to underestimated in vitro activity. Use DMSO stocks ≤0.1% to avoid solvent interference .
- Resolution : Validate activity via orthogonal assays (e.g., radioligand binding and functional cAMP assays) .
Q. What strategies optimize substituents to enhance target selectivity?
- Rational design : Replace the 3-nitrophenyl group with electron-deficient aromatics (e.g., 3,5-dinitrophenyl) to improve binding to hydrophobic enzyme pockets .
- SAR findings :
- Fluorine at C4 of benzamide increases metabolic stability (t1/2 > 2 h in microsomes).
- Nitro group removal reduces PFOR inhibition by >50% .
Table 2 : Substituent Effects on Bioactivity
| Substituent | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 3-Nitrophenyl | mGluR1 | 13.6 | 15.2 |
| 3,5-Dinitrophenyl | PFOR | 8.4 | 3.8 |
Q. How is this compound utilized in positron emission tomography (PET) imaging?
- Radiolabeling : Incorporate carbon-11 at the methyl group (e.g., [11C]CH3) via Pd-mediated cross-coupling .
- In vivo profiling : High cerebellar uptake in monkeys (SUV = 2.5 at 30 min post-injection) confirms mGluR1-specific binding .
- Metabolite analysis : >95% parent compound in brain homogenates, ensuring accurate quantification .
Q. What crystallographic challenges arise during structure determination?
- Disorder : Flexible thiazole-nitrophenyl linkage may require multi-conformational modeling (occupancy refinement) .
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data with >5% twin fraction .
- Hydrogen bonding : Differentiate classical (N–H···N/O) and non-classical (C–H···F) interactions using OLEX2 visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
